3-bromo-N-(4-methoxybenzyl)benzenesulfonamide
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Overview
Description
3-bromo-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a methoxybenzyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzenesulfonyl chloride and 4-methoxybenzylamine.
Reaction: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Conditions: The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
3-bromo-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-methoxybenzyl)benzenesulfonamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromine and methoxybenzyl groups can interact with specific amino acid residues in the enzyme, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(4-methylbenzyl)benzenesulfonamide
- 3-bromo-N-(4-ethoxybenzyl)benzenesulfonamide
- 3-bromo-N-(4-fluorobenzyl)benzenesulfonamide
Uniqueness
3-bromo-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C14H14BrNO3S |
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Molecular Weight |
356.24 g/mol |
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO3S/c1-19-13-7-5-11(6-8-13)10-16-20(17,18)14-4-2-3-12(15)9-14/h2-9,16H,10H2,1H3 |
InChI Key |
ZTTXGQNIWUMAMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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